![molecular formula C7H5NO5 B181690 3-Hydroxy-2-nitrobenzoic acid CAS No. 602-00-6](/img/structure/B181690.png)
3-Hydroxy-2-nitrobenzoic acid
Overview
Description
3-Hydroxy-2-nitrobenzoic acid, also known as 3-Nitrosalicylic acid, is a chemical compound with the empirical formula C7H5NO5 . It is generally used as a corrosion inhibitor and can be used as a supporting electrolyte for the electrodeposition of pyrrole on zinc for corrosion protection .
Synthesis Analysis
Nitration of α-resorcylic acid (3,5-dihydroxybenzoic acid) to 3,5-dihydroxy-2-nitrobenzoic acid and 3,5-dihydroxy-4-nitrobenzoic acid has been described . Another method involves the nitration of benzoic acid .
Molecular Structure Analysis
The molecular weight of 3-Hydroxy-2-nitrobenzoic acid is 183.12 . The SMILES string representation is OC(=O)c1cccc(c1O)N+[O-]
. The InChI representation is 1S/C7H5NO5/c9-6-4(7(10)11)2-1-3-5(6)8(12)13/h1-3,9H,(H,10,11)
.
Chemical Reactions Analysis
Nitro compounds can be prepared in a number of ways, including the direct substitution of hydrocarbons with nitric acid, displacement reactions with nitrite ions, and by oxidation of primary amines .
Physical And Chemical Properties Analysis
3-Hydroxy-2-nitrobenzoic acid is a crystalline solid with a melting point of 142-147 °C . It has a quality level of 100 and an assay of ≥98.0% (HPLC) .
Scientific Research Applications
1. In Metal Chelation and Thermodynamics
Vyas and Mathur (2009) explored the stability constants of rare earth metal chelates using hydroxybenzoic acid derivatives, including 3-Hydroxy-2-nitrobenzoic acid. They employed different computational methods to evaluate these constants and observed favorable thermodynamic parameters (ΔG°, ΔH°, ΔS°) for complex formation between metal and ligands, indicating potential applications in metal chelation and thermodynamic studies (Vyas & Mathur, 2009).
2. In Crystallography and Chemical Properties Analysis
Research by D'Angelo et al. (2008) involved synthesizing Zn(II) and Co(II) complexes of 3-nitro-4-hydroxybenzoic acid, a close relative of 3-Hydroxy-2-nitrobenzoic acid. Their work focused on determining structures via X-ray crystallography and analyzing the anticonvulsant activities and other physical properties of these compounds (D'Angelo et al., 2008).
3. In Nanoplate Synthesis and Sensor Properties
Su et al. (2010) utilized p-nitrobenzoic acid, closely related to 3-Hydroxy-2-nitrobenzoic acid, in a novel hydrothermal process to synthesize WO3 nanoplates. This research highlighted the role of nitrobenzoic acid in the morphology and structure of nanoplates, which have significant applications in gas sensors due to their high sensitivity and quick response time (Su et al., 2010).
4. In Corrosion Inhibition
Eddy et al. (2018) investigated the efficiency of 3-nitrobenzoic acid as a corrosion inhibitor for metals like steel and aluminum. Their study combined experimental and theoretical methods, revealing significant inhibition efficiency and insights into the interaction between the inhibitor molecules and metal surfaces (Eddy et al., 2018).
5. In Environmental Bioremediation
A study by Tomita et al. (2003) on Pseudomonas fluorescens strain KU-7 demonstrated the role of 3-nitrobenzoic acid in the degradation of nitroaromatic compounds. This research is crucial for understanding the microbial pathways for bioremediation of environmental pollutants (Tomita et al., 2003).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-hydroxy-2-nitrobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO5/c9-5-3-1-2-4(7(10)11)6(5)8(12)13/h1-3,9H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPDBKQKRDJPBRM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)O)[N+](=O)[O-])C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00975623 | |
Record name | 3-Hydroxy-2-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00975623 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Hydroxy-2-nitrobenzoic acid | |
CAS RN |
602-00-6 | |
Record name | 602-00-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=159685 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Hydroxy-2-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00975623 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Hydroxy-2-nitrobenzoic Acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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